2-Oxo-1,2-oxaphospholan-2-ium
Description
Structure
3D Structure
Properties
CAS No. |
25707-94-2 |
|---|---|
Molecular Formula |
C3H6O2P+ |
Molecular Weight |
105.05 g/mol |
IUPAC Name |
oxaphospholan-2-ium 2-oxide |
InChI |
InChI=1S/C3H6O2P/c4-6-3-1-2-5-6/h1-3H2/q+1 |
InChI Key |
POVCCXBITLTXRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CO[P+](=O)C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Oxo 1,2 Oxaphospholan 2 Ium and Its Precursors
Strategies for 1,2-Oxaphospholane (B8521427) 2-Oxide Synthesis
The construction of the 1,2-oxaphospholane 2-oxide ring system is primarily achieved through two major strategic approaches: the formation of the ring from an acyclic precursor (cyclization) and the building of the ring through cycloaddition or expansion of an existing ring (annulation and ring expansion). These methods offer diverse pathways to access a wide range of substituted γ-phostones.
Cyclization reactions are a fundamental approach to forming the 1,2-oxaphospholane 2-oxide core, involving the formation of key P-C or C-O bonds to close the ring from a linear precursor. researchgate.net
Intramolecular cyclization represents a direct method for synthesizing 1,2-oxaphospholane 2-oxides. This strategy relies on the ring closure of appropriately functionalized acyclic phosphonic or phosphinic acid derivatives. Key methods include the intramolecular substitution of 3-haloalkylphosphonic acid derivatives and the esterification or transesterification of 3-hydroxyalkylphosphonic/phosphinic acids. researchgate.net
One common pathway is the intramolecular esterification of 3-hydroxyalkylphosphonic or phosphinic acids. researchgate.net Another significant approach involves the reaction of cyclic phosphonates, such as 2-ethoxy-1,2-oxaphospholane 2-oxide, with nucleophiles like Grignard reagents. beilstein-journals.org These reactions proceed via a regioselective cleavage of the endocyclic P-O bond, followed by the formation of a new P-C bond, effectively modifying the substituent on the phosphorus atom while retaining the core ring structure which is then opened to yield a functionalized linear product. beilstein-journals.orgresearchgate.net For instance, the reaction of 2-ethoxy-1,2-oxaphospholane 2-oxide with various Grignard reagents exclusively leads to ring-opening via endocyclic P-O bond cleavage, forming a new P-C bond and yielding phosphinates with three different substituents on the phosphorus atom. beilstein-journals.org
Table 1: Synthesis of γ-hydroxypropyl (±)-phosphinates via Ring Opening of 2-ethoxy-1,2-oxaphospholane 2-oxide with Grignard Reagents beilstein-journals.orgresearchgate.net
| Grignard Reagent (RMgX) | Product | Reaction Time | Yield (%) |
|---|---|---|---|
| PhMgBr | γ-hydroxypropyl(phenyl)phosphinate | 0.5 - 1 h | ~95% |
| AllylMgBr | γ-hydroxypropyl(allyl)phosphinate | 0.5 - 1 h | ~95% |
| PropargylMgBr | γ-hydroxypropyl(propargyl)phosphinate | 0.5 - 1 h | ~95% |
Electrophilic halocyclization is a powerful method for the synthesis of halogen-substituted heterocycles. In the context of 1,2-oxaphospholane 2-oxides, this strategy involves the reaction of unsaturated phosphonates or phosphinic acids, such as alk-2/3-enylphosphonates or allenylphosphonic acid derivatives, with a halogen source. researchgate.netnih.gov The reaction proceeds through the electrophilic attack of the halogen on the double or allenic bond, which induces a 5-endo-trig cyclization involving the phosphoryl oxygen as an internal nucleophile. nih.gov
This approach has been successfully applied to phosphorylated α-hydroxyallenes, which, upon reaction with electrophiles like bromine or sulfuryl chloride, yield 2,5-dihydro-1,2-oxaphospholes. nih.gov The participation of the neighboring phosphonate (B1237965) group is crucial for the cyclization process. nih.gov Efficient halogenating reagents for this transformation include bromo- and iodo(biscollidine) hexafluorophosphates. researchgate.net
Table 2: Electrophilic Cyclization of Dimethyl 3-methyl-1-(tetrahydro-2H-pyran-2-yloxymethyl)-penta-1,2-dienephosphonate nih.gov
| Electrophile | Solvent | Product | Yield (%) |
|---|---|---|---|
| Br₂ | CH₂Cl₂ | 4-bromo-3-(1-bromoethylidene)-5,5-dimethyl-2-methoxy-2-oxo-2,3-dihydro-1,2-oxaphosphole | 85% |
| SO₂Cl₂ | CH₂Cl₂ | 4-chloro-3-(1-chloroethylidene)-5,5-dimethyl-2-methoxy-2-oxo-2,3-dihydro-1,2-oxaphosphole | 78% |
Annulation and ring expansion strategies provide alternative and often highly efficient routes to the 1,2-oxaphospholane 2-oxide framework. These methods involve constructing the heterocyclic ring by combining smaller fragments or expanding an existing ring structure.
A novel and highly effective strategy for synthesizing 4-vinyl-1,2-oxaphospholane 2-oxides involves the ring expansion of vinyloxiranes induced by phosphenes. researchgate.netacs.org In this method, phosphenes are generated in situ from phosphoryl diazomethanes at high temperatures. chemistryviews.orgfigshare.com These reactive intermediates then engage with vinyloxiranes in a reaction cascade.
The proposed mechanism involves a nucleophilic attack of the oxirane on the phosphene, leading to a zwitterionic intermediate. chemistryviews.org Subsequent ring-opening of the strained oxirane ring followed by another nucleophilic attack forms the stable five-membered 1,2-oxaphospholane 2-oxide ring. chemistryviews.org This method is notable for being metal- and catalyst-free, proceeding rapidly, and exhibiting high atom economy and broad functional group tolerance, with yields ranging from moderate to excellent. chemistryviews.orgacs.org
Table 3: Synthesis of 4-Vinyl-1,2-oxaphospholane 2-Oxides via Phosphene-Induced Ring Expansion chemistryviews.org
| Phosphoryl Diazomethane Substituent (Ar) | Vinyloxirane | Reaction Time (min) | Yield (%) |
|---|---|---|---|
| Phenyl | 2-methyl-2-vinyloxirane | 10-20 | 85% |
| 4-Chlorophenyl | 2-methyl-2-vinyloxirane | 10-20 | 90% |
| 4-Methylphenyl | 2,2-dimethyl-3-vinyloxirane | 10-20 | 75% |
| Phenyl | (2-phenyl-2-vinyloxirane) | 10-20 | 82% |
Annulation reactions, particularly [4+1] and [3+2] cycloadditions, are established methods for constructing five-membered rings. researchgate.netchim.it These modalities have been applied to the synthesis of 1,2-oxaphospholane 2-oxides, where molecular fragments containing four atoms and one atom, or three atoms and two atoms, respectively, combine to form the heterocyclic ring. researchgate.netresearchgate.net
While specific examples directly leading to the 2-oxo-1,2-oxaphospholan-2-ium are less detailed in the provided context, the general strategy is a recognized pathway. researchgate.net For instance, [3+2] annulation reactions are widely used for creating five-membered heterocycles from various building blocks like nitroalkenes and 1,3-dipoles. chim.it The application of this logic to phosphorus-containing synthons is a key approach in heterocyclic chemistry. researchgate.netresearchgate.net This includes the reaction of a three-atom component (e.g., a P-containing dipole) with a two-atom component (e.g., an alkene or alkyne). researchgate.net Similarly, [4+1] annulations can be envisioned where a four-atom chain reacts with a phosphorus source to close the ring. researchgate.net
Syntheses from Specific Precursors
The preparation of 2-oxo-1,2-oxaphospholane derivatives can be achieved from a range of starting materials, employing diverse reaction pathways to construct the heterocyclic ring.
A novel and efficient strategy for the synthesis of 4-vinyl-1,2-oxaphospholane 2-oxides involves the reaction of vinyloxiranes with phosphenes generated in situ from phosphoryl diazomethanes. This method is characterized by a phosphene-induced ring expansion of the oxirane ring. The reaction proceeds rapidly without the need for a catalyst, demonstrates high atom economy, and tolerates a broad range of functional groups. prepchem.com This approach yields various 4-vinyl-1,2-oxaphospholane 2-oxides in good to excellent yields, with the resulting diastereomers being separable. prepchem.com
Table 1: Synthesis of 4-Vinyl-1,2-oxaphospholane 2-Oxides
| Starting Materials | Key Features | Product |
|---|
The synthesis of 1,2-oxaphospholane 2-oxides can be accomplished starting from 3-bromopropylphosphonic acid and its corresponding diethyl ester. prepchem.com This method provides a direct route to the core 1,2-oxaphospholane 2-oxide structure.
A synthetic route to 2-methyl-2-oxo-1,2-oxa-phospholane involves the reaction of methyldichlorophosphine (B1584959) with a mixture of methacrylic acid and 3-hydroxypropyl-methyl-phosphinic acid. The reaction is conducted at a temperature of 50-60 °C, during which hydrogen chloride is evolved. Subsequent heating under vacuum and distillation of the residue yields the desired product.
Table 2: Synthesis of 2-Methyl-2-oxo-1,2-oxa-phospholane
| Reactants | Reaction Conditions | Product |
|---|
The reaction between methacrylic acid and 3-hydroxypropyl-methyl-phosphinic acid in the presence of methyldichlorophosphine serves as a method to produce 2-oxo-1,2-oxaphospholane derivatives. This reaction, carried out with equimolar amounts of the reactants, leads to the formation of 2-methyl-2-oxo-1,2-oxa-phospholane and 2,4-dimethyl-2,5-dioxo-1,2-oxa-phospholane after distillation under reduced pressure.
Generation and Stabilization of this compound Cations
The formation of cyclic phospholanium cations is a key transformation that can be induced through specific chemical triggers.
A notable reaction for the formation of phospholane (B1222863) structures involves the protonation of P-stereogenic phosphiranes. When phosphiranes are treated with a strong acid like triflic acid (HOTf), it can induce a ring-opening reaction with P-C bond cleavage, followed by the formation of a new P-C bond through the activation of a C-H group. This cyclophosphination process occurs under mild conditions and results in the formation of phospholanium cations. While protonated phosphiranes (P-H phosphiranium cations) are proposed as intermediates, they are often unstable and undergo further transformations due to ring strain and the reactive P-H bond. The counter-ion plays a crucial role; for instance, the triflate anion is a weaker base than tosylate and does not deprotonate the intermediate phosphiranium cation, thus allowing the subsequent ring-opening and cyclization to proceed.
Table 3: Protonation of Phosphiranes to Form Phospholanium Cations
| Starting Material | Reagent | Key Transformation | Product |
|---|
In-situ Generation for Reactive Intermediates
Reactive intermediates are transient, high-energy molecules that are not typically isolated but are generated within a reaction mixture (in-situ) to proceed to a more stable product. lumenlearning.com The concept of generating a reactive species like the this compound cation in-situ is a powerful strategy in synthetic organic chemistry. ontosight.ainih.gov While direct evidence for the in-situ generation of the this compound cation is not extensively documented, related reactive phosphorus intermediates have been successfully generated and utilized.
One relevant example is the in-situ generation of phosphenes from phosphoryl diazomethanes. These phosphenes can then react with vinyloxiranes in a ring-expansion reaction to yield 4-vinyl-1,2-oxaphospholane 2-oxides. researchgate.net This method is notable for its high atom economy, lack of a catalyst, and rapid reaction rates. researchgate.net
Another pertinent area is the generation of oxophosphonium ions, which are the phosphorus analogues of carbonyl compounds. These have been generated and used in [2+2] cycloaddition reactions with alkynes to form 1,2-oxaphosphete ions, which are four-membered ring systems. researchgate.net This suggests that similar strategies could potentially be employed to generate the five-membered this compound intermediate.
The in-situ generation of intermediates is often inferred through trapping experiments, where a highly reactive species is intercepted by a trapping agent to form a stable, characterizable product. nih.gov Such techniques are crucial for confirming the existence of short-lived intermediates like the this compound cation.
Stereochemical Control in Synthesis
The control of stereochemistry is a critical aspect of modern synthetic chemistry, particularly in the synthesis of biologically active molecules. For compounds like 2-Oxo-1,2-oxaphospholane derivatives, which can possess multiple stereocenters, including a chiral phosphorus atom, precise stereochemical control is paramount.
Enantioselective and diastereoselective syntheses aim to produce a single desired stereoisomer of a chiral molecule. Various strategies have been developed for the stereoselective synthesis of phosphorus heterocycles.
One approach involves the use of chiral auxiliaries. nsf.govresearchgate.net A chiral auxiliary is a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is set, the auxiliary is removed. This method has been successfully used for the asymmetric synthesis of P-chiral phosphine (B1218219) oxides with excellent enantiomeric ratios. nih.govacs.org
Catalytic asymmetric synthesis is another powerful tool. This involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. For instance, palladium-catalyzed asymmetric formal [4+4]-cycloadditions using chiral PNP-ligands have been developed for the synthesis of oxazocines with excellent enantioselectivity. rsc.org While not directly applied to this compound, these principles of asymmetric catalysis are broadly applicable in the synthesis of chiral heterocycles.
The table below summarizes some examples of enantioselective and diastereoselective synthetic approaches relevant to phosphorus heterocycles.
| Reaction Type | Chiral Source | Product Type | Stereoselectivity | Reference |
| Asymmetric Diels-Alder | Chiral auxiliary | P-chiral polycyclic 7-phospha-norbornenes | High | rsc.orgrsc.org |
| Auxiliary-based synthesis | Chiral oxazolidinones | P-chiral phosphine oxides | >98:2 er | nih.govacs.org |
| Palladium-catalyzed cycloaddition | Chiral MQ-Phos ligand | Oxazocines | up to 99% ee | rsc.org |
The phosphorus atom in 2-Oxo-1,2-oxaphospholane and its derivatives can itself be a stereogenic center, leading to P-chiral compounds. The synthesis of compounds with a stereogenic phosphorus atom presents a unique set of challenges and opportunities.
The use of chiral auxiliaries is a common and effective method for controlling the stereochemistry at the phosphorus center. nsf.gov The auxiliary can be attached to the phosphorus atom, and subsequent nucleophilic substitution reactions can proceed with high stereospecificity, often with inversion of configuration at the phosphorus center. nsf.gov
Another strategy is the use of chiral catalysts in reactions that form the P-C or P-O bonds of the heterocyclic ring. mdpi.com While catalytic enantioselective synthesis of P-stereogenic centers is challenging, progress has been made using chiral nucleophilic catalysis to couple racemic H-phosphinate species with alcohols, yielding chiral phosphonates with modest enantioselectivity. mdpi.com
Kinetic resolution, where one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, is another approach to obtain enantiomerically enriched P-chiral compounds. nsf.gov
The following table outlines methodologies for the control of phosphorus-chirogenic centers.
| Method | Key Feature | Example Product | Stereocontrol | Reference |
| Chiral Auxiliary | Covalent attachment of a chiral group | P-chiral phosphine oxides | High diastereoselectivity | nsf.govresearchgate.net |
| Asymmetric Catalysis | Chiral catalyst for bond formation | Chiral phosphonates | Modest enantioselectivity | mdpi.com |
| Kinetic Resolution | Different reaction rates of enantiomers | Enantioenriched P-chiral compounds | Separation of enantiomers | nsf.gov |
Mechanistic Investigations and Reactivity Profiles of 2 Oxo 1,2 Oxaphospholan 2 Ium
Ring-Opening Reactions and Pathways
The reactivity of the 2-Oxo-1,2-oxaphospholan-2-ium cation is significantly influenced by the strained five-membered ring structure. This strain makes the ring susceptible to cleavage under various conditions, leading to a range of functionalized linear phosphorus compounds. The pathways of these ring-opening reactions are dictated by factors such as the nature of attacking nucleophiles and the substitution pattern on the ring.
Regioselective Cleavage Mechanisms
The ring-opening of the this compound cation can proceed via two primary regioselective pathways: cleavage of the P-O bond or the C-O bond. The preferred pathway is highly dependent on the reaction conditions and the nucleophile employed. In many instances, the reaction proceeds through an Arbuzov-type mechanism. For example, in related transient four-membered 1,2-oxaphosphetan-2-ium species, treatment with alkyl halides leads to the formation of β-halo phosphane oxides. This suggests a rapid cleavage of the O-C bond upon nucleophilic attack of the halide counter-anion at the carbon atom adjacent to the oxygen. um.es This type of regioselectivity is a common feature in the reactions of cyclic phosphonium (B103445) salts.
Nucleophile-Induced Ring Opening
Nucleophiles play a crucial role in initiating the ring-opening of the this compound cation. The high reactivity of this strained ring system facilitates attack by a wide array of nucleophiles. researchgate.net Strong nucleophiles can attack either the phosphorus atom or one of the ring carbons. The attack at a carbon atom, particularly the one adjacent to the endocyclic oxygen, leads to a substitution reaction that results in the opening of the ring. The stereochemical outcome of such reactions often proceeds with an inversion of configuration at the point of nucleophilic attack, which is indicative of an SN2-type mechanism. The choice of nucleophile is therefore a key determinant of the final product structure.
Ring Expansion Phenomena
While ring-opening is a common fate for strained cyclic compounds, ring expansion offers an alternative reaction pathway. For the this compound cation, ring expansion would involve the incorporation of atoms into the ring structure to form a larger, more stable ring system, such as a six-membered 1,2-oxaphosphorinane derivative. Such transformations often require specific reagents that can facilitate skeletal rearrangements. The development of methods for regiodivergent ring expansion allows for the synthesis of different constitutional isomers from a single starting material, which is of significant interest in synthetic chemistry.
Transformational Chemistry Involving the Cationic Center
The positively charged phosphorus atom in this compound is a key locus of reactivity, enabling a variety of chemical transformations that either neutralize the charge or lead to other classes of organophosphorus compounds.
Deprotonation Reactions Leading to Neutral Species
The presence of protons on the carbon atoms adjacent to the cationic phosphorus center can allow for deprotonation reactions. The use of a suitable base can abstract a proton, leading to the formation of a neutral ylide or a related species. Such deprotonation can be a key step in certain synthetic sequences, for instance, in reactions that proceed via a cyclopropanol (B106826) intermediate followed by fragmentation. The choice of the base is critical and can influence the reaction pathway and product distribution.
Hydrolytic Stability and Degradation Mechanisms
The hydrolytic stability of a compound is a critical parameter that dictates its persistence and function in aqueous environments. For cyclic phosphate (B84403) esters like the 2-oxo-1,2-oxaphospholane system, hydrolysis is a predominant degradation pathway. The inherent ring strain in the five-membered ring significantly enhances the rate of hydrolysis compared to their acyclic counterparts. beilstein-journals.orgresearchgate.net The "2-ium" suffix in this compound denotes a cationic species, likely resulting from the protonation of the phosphoryl oxygen. This positive charge is expected to render the phosphorus atom even more electrophilic, thereby dramatically increasing its susceptibility to nucleophilic attack by water.
The degradation of cyclic phosphorus esters is known to be influenced by pH, with hydrolysis rates generally increasing in alkaline conditions. cdc.gov For instance, the hydrolysis of triphenyl phosphate (TPP) is significantly faster at pH 9.5 compared to neutral or acidic conditions. cdc.gov In the case of this compound, the hydrolysis is anticipated to proceed readily even under neutral or mildly acidic conditions due to the activated nature of the phosphorus center.
The mechanism of hydrolysis for cyclic phosphate esters typically involves the formation of a trigonal bipyramidal (TBP) intermediate. beilstein-journals.orgresearchgate.net For 1,2-oxaphospholane (B8521427) systems, the ring is constrained to span apical and equatorial positions in this intermediate. The alkaline hydrolysis of these compounds is regioselective, with the nucleophile (hydroxide ion) attacking the phosphorus center, leading to the cleavage of the endocyclic P-O bond. researchgate.net This regioselectivity is attributed to a high energetic barrier for pseudorotation in the TBP intermediate, which would be required for the cleavage of the exocyclic P-O or P-C bonds. researchgate.net
The hydrolysis of this compound is expected to follow a similar regioselective ring-opening mechanism, yielding a γ-hydroxypropyl-substituted phosphonic acid. The initial attack of a water molecule on the phosphorus atom would lead to the formation of a TBP intermediate, which then collapses to break the strained P-O bond within the ring.
Table 1: Comparative Hydrolysis Rates of Cyclic vs. Acyclic Phosphate Esters
| Compound | Relative Rate of Hydrolysis | Reference |
| 2-Methoxy-1,3,2-dioxaphospholane 2-oxide | 105–108 times faster than acyclic analogs | beilstein-journals.org |
| 2-Phenyl-1,2-oxaphospholane 2-oxide | 6.2 x 103 times faster than its acyclic analog | researchgate.net |
This table illustrates the profound effect of the cyclic structure on the rate of hydrolysis.
Role as Reactive Intermediates in Organic Transformations
The high reactivity of this compound suggests its potential role as a transient but highly effective intermediate in various organic transformations. Its electrophilic nature makes it an excellent target for a wide range of nucleophiles, not just water. This reactivity can be harnessed to introduce the phosphonate (B1237965) functionality into organic molecules or to facilitate other chemical conversions.
The ring-opening of 2-oxo-1,2-oxaphospholane 2-oxide derivatives with potent nucleophiles like Grignard reagents has been shown to be a highly regioselective process. beilstein-journals.orgresearchgate.net The reaction proceeds exclusively through the cleavage of the endocyclic P-O bond, resulting in the formation of γ-hydroxypropyl-substituted phosphine (B1218219) oxides or phosphinates. beilstein-journals.orgresearchgate.net This selective bond breaking provides a reliable method for the synthesis of P-chirogenic phosphorus compounds. beilstein-journals.orgresearchgate.net
Given the enhanced electrophilicity of the this compound cation, it is expected to react even more readily with a broader scope of nucleophiles. This could include alcohols, amines, thiols, and carbanions, leading to a diverse array of functionalized organophosphorus compounds. The oxaphospholane moiety, in this context, can be viewed as a reactive handle that can be opened in a controlled manner to introduce a specific structural and functional motif.
For example, the reaction of this compound with an alcohol would be expected to yield a γ-hydroxypropyl phosphonate ester. Similarly, its reaction with an amine would produce a corresponding phosphonamidate. These transformations highlight the potential of this reactive intermediate in the synthesis of complex organophosphorus molecules that may have applications in medicinal chemistry, materials science, and catalysis.
Table 2: Products of Nucleophilic Ring-Opening of 2-Oxo-1,2-oxaphospholane Derivatives
| Nucleophile | Product Type | General Structure of Product |
| Water | γ-Hydroxypropyl phosphonic acid | HO-(CH2)3-P(O)(OH)2 |
| Alcohol (R'OH) | γ-Hydroxypropyl phosphonate ester | HO-(CH2)3-P(O)(OR')(OH) |
| Grignard Reagent (R'MgX) | γ-Hydroxypropyl phosphine oxide | HO-(CH2)3-P(O)(R')-R |
This table provides a predictive overview of the types of products that can be expected from the reaction of this compound (where R is the substituent on the phosphorus) with various nucleophiles.
Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2-Oxo-1,2-oxaphospholan-2-ium, offering a detailed view of its molecular framework through the analysis of various nuclei.
1H, 13C, and 31P NMR Applications
Proton (1H), carbon-13 (13C), and phosphorus-31 (31P) NMR spectroscopy collectively provide a comprehensive picture of the molecule's structure. The 31P NMR spectrum serves as a primary diagnostic tool, with the chemical shift being highly indicative of the phosphorus atom's coordination and electronic environment. The positive charge on the phosphorus in the this compound cation results in a characteristic downfield shift compared to neutral pentavalent phosphorus compounds.
1H and 13C NMR spectra reveal the structure of the carbon backbone. The chemical shifts and coupling constants (J-couplings) between adjacent protons (3JHH) and between phosphorus and protons (2JPH, 3JPH) or carbons (1JPC, 2JPC) are instrumental in confirming the cyclic structure and the relative positions of the substituents. For instance, the protons on the carbon adjacent to the oxygen (C5) and the phosphorus (C3) exhibit distinct chemical shifts and coupling patterns due to the influence of these heteroatoms.
Table 1: Representative NMR Data for a this compound Derivative
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
|---|---|---|---|---|
| 31P | ~ +50 to +70 | - | - | P=O |
| 1H | ~ 4.5 - 4.8 | m | - | O-CH2 (C5) |
| 1H | ~ 2.2 - 2.6 | m | - | P-CH2 (C3) |
| 1H | ~ 1.9 - 2.2 | m | - | CH2 (C4) |
| 13C | ~ 65 - 70 | d | 2JPC ~ 5-10 | O-CH2 (C5) |
| 13C | ~ 25 - 30 | d | 1JPC ~ 80-100 | P-CH2 (C3) |
| 13C | ~ 20 - 25 | d | 2JPC ~ 5-10 | CH2 (C4) |
Note: Exact chemical shifts and coupling constants are dependent on the specific substituents on the phosphorus atom and the solvent used.
Stereochemical Assignments and Dynamic NMR Studies
When the phosphorus atom is a stereocenter (i.e., bearing four different substituents), NMR spectroscopy is crucial for determining the relative and, in some cases, absolute stereochemistry. The diastereotopic nature of the methylene (B1212753) protons within the ring can be observed, leading to more complex splitting patterns. The use of chiral derivatizing agents or chiral solvating agents can induce separate signals for enantiomers, allowing for the determination of enantiomeric excess.
Dynamic NMR (DNMR) studies can provide information on conformational exchange processes within the five-membered ring. The 1,2-oxaphospholane (B8521427) ring is not planar and can exist in various envelope or twist-chair conformations. By monitoring the NMR spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of conformational interconversion increases. This allows for the calculation of the energy barriers associated with these dynamic processes, providing insight into the ring's flexibility.
X-ray Crystallography for Absolute Configuration and Conformation
Single-crystal X-ray crystallography provides the most definitive structural information for this compound in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, confirming the cyclic nature and the tetrahedral geometry around the phosphorus atom.
Crucially, for chiral derivatives, X-ray crystallography can be used to establish the absolute configuration of the stereogenic phosphorus center, typically through the use of the Flack parameter when a heavy atom is present in the crystal structure or by co-crystallization with a known chiral auxiliary. The analysis of the crystal structure reveals the preferred conformation of the five-membered ring in the solid state, which is often a distorted envelope or twist-chair form to minimize steric strain.
Table 2: Selected Crystallographic Data for a Representative this compound Salt
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| P=O Bond Length | ~ 1.48 Å |
| P-O Bond Length | ~ 1.60 Å |
| P-C Bond Length | ~ 1.78 Å |
| O-P-C Angle | ~ 95° |
| Ring Conformation | Envelope |
Note: These are typical values and can vary depending on the substituents and counter-ion.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of the this compound cation and for probing its structural features through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental composition and confirmation of the molecular formula.
When subjected to fragmentation in the mass spectrometer (e.g., through collision-induced dissociation, CID), the this compound cation will break apart in a predictable manner. The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways may include the loss of the substituents on the phosphorus atom or the cleavage of the oxaphospholane ring. For example, the neutral loss of an alkene (e.g., ethene, propene) from the ring is a characteristic fragmentation pattern.
Table 3: Common Mass Spectrometric Fragments for a Substituted this compound
| m/z | Proposed Fragment |
|---|---|
| [M]+ | Molecular Ion |
| [M - R]+ | Loss of a substituent from phosphorus |
| [M - C3H6]+ | Loss of propene from the ring |
| [PO2R2]+ | Fragment containing the phosphinoyl group |
Note: The observed fragments are highly dependent on the instrument conditions and the specific structure of the analyte.
Computational and Theoretical Chemistry of 2 Oxo 1,2 Oxaphospholan 2 Ium Systems
Density Functional Theory (DFT) Studies on Electronic Structure and Bonding
Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic structure of organophosphorus compounds. For the 2-Oxo-1,2-oxaphospholan-2-ium cation, DFT calculations are instrumental in characterizing the bonding arrangement around the positively charged phosphorus center. These studies typically involve the optimization of the molecular geometry to find the lowest energy structure and subsequent analysis of the electron distribution.
Key parameters derived from DFT calculations include bond lengths, bond angles, and dihedral angles, which collectively define the molecular architecture. Of particular interest is the nature of the phosphorus-oxygen double bond (P=O) and the single bonds within the five-membered ring (P-O, P-C, C-C, C-O). The positive charge on the phosphorus atom significantly influences these bonds, often leading to shorter and stronger interactions compared to neutral analogues.
Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the cation's reactivity. The energy and localization of these frontier orbitals indicate the most probable sites for nucleophilic and electrophilic attack. Furthermore, Natural Bond Orbital (NBO) analysis can quantify the charge distribution, revealing the extent of positive charge localization on the phosphorus atom and its delocalization throughout the ring system.
A representative table of computed geometric parameters for the This compound cation, as determined by DFT calculations, is presented below.
| Parameter | Value |
| Bond Lengths (Å) | |
| P=O | 1.45 |
| P-O (ring) | 1.60 |
| P-C | 1.80 |
| **Bond Angles (°) ** | |
| O=P-O (ring) | 115 |
| O=P-C | 118 |
| O(ring)-P-C | 105 |
Note: The values presented are hypothetical and representative of typical DFT results for such a system, as specific literature data for this exact cation is not available.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an invaluable tool for mapping the potential energy surfaces of chemical reactions, thereby elucidating detailed reaction mechanisms. For This compound , a key area of investigation is its reactivity towards nucleophiles, which is fundamental to its potential applications in synthesis.
By modeling the approach of a nucleophile to the electrophilic phosphorus center, researchers can identify transition states, intermediates, and the corresponding activation energies. This allows for a step-by-step understanding of the reaction pathway, such as a substitution reaction at the phosphorus atom. The calculations can predict whether the reaction proceeds through a concerted mechanism or a stepwise process involving a pentacoordinate phosphorus intermediate.
These computational studies can also explore the regioselectivity and stereoselectivity of reactions. For instance, by comparing the activation barriers for nucleophilic attack at different positions on the cation, the most favorable reaction pathway can be determined. The influence of solvent on the reaction mechanism can also be modeled using implicit or explicit solvent models, providing a more realistic picture of the reaction in a condensed phase.
Conformational Analysis and Stability Predictions of the Ring System
The five-membered 1,2-oxaphospholane (B8521427) ring is not planar and can adopt several conformations. Computational conformational analysis is employed to identify the most stable three-dimensional arrangements of the This compound cation. The relative energies of different conformers, such as envelope and twist forms, can be calculated to determine their populations at a given temperature.
The potential energy surface of the ring system is explored by systematically varying the dihedral angles within the ring. This process helps to locate all low-energy minima corresponding to stable conformers and the transition states that connect them. The results of this analysis provide a comprehensive understanding of the flexibility and conformational dynamics of the ring.
The stability of the ring system itself can also be assessed computationally. By comparing the energy of the cyclic cation to that of analogous acyclic structures, the ring strain energy can be estimated. This information is crucial for understanding the thermodynamic driving forces for the formation and potential ring-opening reactions of the This compound system.
| Conformer | Relative Energy (kcal/mol) |
| Envelope (P-flap) | 0.0 |
| Envelope (C-flap) | 1.5 |
| Twist | 2.8 |
Note: The values presented are hypothetical and representative of typical computational results for such a system, as specific literature data for this exact cation is not available.
Advanced Applications in Chemical Synthesis and Polymer Science
Building Blocks for Complex Organophosphorus Compounds
2-Oxo-1,2-oxaphospholan-2-ium and its derivatives are pivotal intermediates in the synthesis of a variety of complex organophosphorus compounds. These compounds are of interest due to their potential biological activities and their utility as synthetic intermediates.
Synthesis of γ-Phosphonolactones and γ-Phosphinolactones
γ-Phosphonolactones and γ-phosphinolactones, also known as γ-phostones and γ-phostines, are five-membered 1,2-oxaphosphaheterocycles. researchgate.net These compounds are phosphorus analogues of γ-lactones and are crucial motifs in some biologically active molecules. researchgate.net The synthesis of these compounds can be achieved through various strategies, including cyclization, annulation, cycloaddition, and ring expansion and contraction reactions. researchgate.net
Precursors to Phostams, Phostones, and Phostines
Phostams, phostones, and phostines are classes of 1,2-azaphosphaheterocycle and 1,2-oxaphosphaheterocycle 2-oxide derivatives. beilstein-journals.org They are phosphorus analogues of lactams and lactones and are recognized as important biologically active compounds. beilstein-journals.orgnih.gov The synthesis of these compounds, particularly medium and large ring structures, involves cyclization and annulation strategies. beilstein-journals.orgresearchgate.net Cyclization reactions build the ring by forming C-C, C-O, P-C, and P-O bonds, while annulations construct the rings through [5+2], [6+1], and [7+1] pathways, creating two ring bonds in a stepwise manner. beilstein-journals.org
γ-Phostams, which include γ-phosphonolactams and γ-phosphinolactams, are five-membered 1,2-azaphosphaheterocyclic derivatives. nih.govbeilstein-journals.org These compounds are analogues of γ-lactams and have demonstrated various biological activities. beilstein-journals.org Their synthesis is primarily achieved through cyclization and annulation reactions. nih.govbeilstein-journals.org
Derivatization to Phosphorus-Containing Sugar Analogues
The derivatization of this compound can lead to the formation of phosphorus-containing sugar analogues. While direct synthesis from this specific cyclic ium compound is not extensively detailed in the provided context, the broader field of phosphaheterocycle chemistry includes the synthesis of such complex molecules. These sugar analogues are of interest for their potential roles in medicinal chemistry and as biological probes.
Monomers in Ring-Opening Polymerization (ROP)
This compound and related cyclic phosphorus compounds are valuable monomers for ring-opening polymerization (ROP), a process that yields polymers with controlled structures and properties.
Polymerization Kinetics and Mechanisms
The ring-opening polymerization of cyclic monomers is governed by both thermodynamic and kinetic factors. wiley-vch.de The driving force for the polymerization of many cyclic compounds is the relief of ring strain. wiley-vch.de The polymerization proceeds via various mechanisms, including cationic, anionic, coordination, and enzymatic pathways. wiley-vch.de
In the context of cationic ring-opening polymerization (CROP), such as that of 2-oxazolines, the process is typically initiated by electrophilic species. researchgate.netbeilstein-journals.orgnih.gov The polymerization can proceed through either an ionic or a covalent propagating species, or sometimes both. researchgate.net The kinetics of the polymerization, including the rate of propagation, can be influenced by factors such as the monomer, initiator, solvent, and temperature. beilstein-journals.orgnih.gov For instance, in the CROP of 2-ethyl-2-oxazoline, the propagation rate constant has been observed to decrease at lower temperatures. beilstein-journals.org
The table below summarizes the effect of temperature on the propagation rate constant for the polymerization of 2-ethyl-2-oxazoline.
| Initiator | Temperature (°C) | Propagation Rate Constant (k_p) (L·mol⁻¹·s⁻¹) |
| MeOTf | 90 | 6.7 x 10⁻³ |
| EtOxMeOTf | 90 | 6.6 x 10⁻³ |
| MeOTf | 60 | 0.5 x 10⁻³ |
| EtOxMeOTf | 60 | 0.8 x 10⁻³ |
Data sourced from a study on the polymerization of 2-ethyl-2-oxazoline. beilstein-journals.org
Controlled Polymerization Strategies (e.g., ROPI-CDSA)
Achieving control over the polymerization process is crucial for synthesizing well-defined polymers with predictable molecular weights and narrow molar mass distributions. vt.edu Various controlled polymerization strategies have been developed for ROP.
One such advanced strategy is the Ring-Opening Polymerization-Induced Crystallization-Driven Self-Assembly (ROPI-CDSA). nih.gov This one-pot method allows for the synthesis of block copolymers that self-assemble into various nano- and microstructures, such as 1D, 2D, and 3D architectures. nih.gov A key aspect of ROPI-CDSA is that the polymerization occurs on a much faster timescale than the self-assembly relaxation, leading to non-equilibrium self-assembly processes. nih.gov This technique provides independent control over the molecular and hierarchical structure of the resulting materials. nih.gov
Synthesis of Polyphosphoesters and Related Polymeric Architectures
Polyphosphoesters (PPEs) are a class of biodegradable polymers characterized by a phosphoester bond in their backbone, making them structurally versatile and of significant interest for biomedical applications due to their biocompatibility and degradability. acs.orgnih.gov The synthesis of these polymers can be achieved through several methods, with ring-opening polymerization (ROP) of cyclic phosphoesters, such as derivatives of 2-oxo-1,2-oxaphospholane, being a prominent strategy for creating well-defined polymer architectures. nih.govacs.org
The versatility of the pentavalent phosphorus atom allows for a wide diversity of structures and properties in the resulting polyphosphoesters. nih.gov Organocatalyzed ROP, in particular, provides excellent control over the polymerization process, enabling the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (PDI ≤1.05). acs.org This controlled synthesis is crucial for developing complex polymer structures like block copolymers and functionalized nanoparticles. acs.orgnih.gov
Research has demonstrated the synthesis of novel polyphosphoesters with side chain functionalities, such as ethylene (B1197577) glycol vinyl ether, which serve as templates for post-polymerization modifications. acs.org Another synthetic route is polycondensation, which offers advantages like the use of various commercially available starting materials and catalyst-free synthesis, though it is a distinct process from the ring-opening of oxaphospholane derivatives. mdpi.com The controlled synthesis of PPEs is integral to creating multifunctional polymer architectures for applications like drug delivery systems, where they can form micellar nanocarriers for hydrophobic drugs. acs.orgmdpi.com The degradation of these polymers can be tailored, and their biocompatibility makes them promising materials for tissue engineering and other biomedical fields. nih.govnih.gov
Development of Chiral Ligands for Asymmetric Catalysis
The development of chiral ligands is central to the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds efficiently. sigmaaldrich.comnih.gov Organophosphorus compounds, particularly chiral phosphines, are among the most effective ligands due to their strong coordination to transition metals. nih.gov Oxaphospholane derivatives serve as key precursors in the synthesis of P-chirogenic phosphinates and phosphine (B1218219) oxides, which are foundational for creating advanced chiral ligands. beilstein-journals.org The ring-opening of oxaphospholanes like 2-phenyl-1,2-oxaphospholane 2-oxide with Grignard reagents yields γ-hydroxypropyl phosphine oxides, demonstrating a versatile method for producing precursors to P,O bidentate ligands. beilstein-journals.org
Among the most successful chiral phosphine ligands are those based on a phospholane (B1222863) structure, notably the DuPHOS and BPE families of ligands. sigmaaldrich.compsu.edu These C2-symmetric bis(phospholanes) are renowned for their effectiveness in highly enantioselective hydrogenation reactions. nih.gov The design of these ligands allows for systematic variation of the steric environment around the metal center by modifying the 2,5-disubstituents on the phospholane ring, enabling high selectivity for a diverse range of substrates. sigmaaldrich.compsu.edu
The synthesis of these ligands often starts from chiral precursors that lead to the formation of the phospholane ring. For instance, 1,2-bis(2,5-diphenylphospholano)ethane (Ph-BPE) has been synthesized and shown to exhibit enhanced activity and selectivity compared to other members of the BPE family. researchgate.net Similarly, monodentate oxaphospholane (OxaPhos) ligands can be readily assembled from an enantiopure epoxide, a primary phosphine, and a ketone, offering a modular approach to tunable, chiral phosphine ligands. nih.gov The development of these ligands from oxaphospholane and related precursors has been a significant advance, providing a "toolbox" of chiral phosphines for asymmetric catalysis. sigmaaldrich.com
Table 1: Examples of Phospholane-based Ligands Derived from Oxaphospholane Precursors
| Ligand Name | Abbreviation | Key Structural Feature | Precursor Type |
| 1,2-Bis(phospholano)ethane | BPE | Ethane backbone connecting two phospholane rings. psu.edu | Chiral 1,4-diols/dioxides |
| 1,2-Bis(phospholano)benzene | DuPHOS | Benzene backbone connecting two phospholane rings. psu.edu | Chiral 1,4-diols/dioxides |
| Oxaphospholane Ligands | OxaPhos | Modular, monodentate 1,3-oxaphospholanes. nih.gov | Enantiopure epoxides |
| 1,2-Bis(2,5-diphenylphospholano)ethane | Ph-BPE | Phenyl substituents at the 2 and 5 positions of the phospholane rings. researchgate.net | Diphenylbutadiene derivative |
Chiral phospholane ligands such as DuPHOS and BPE have demonstrated exceptional performance in various transition metal-catalyzed asymmetric reactions. nih.gov Their primary application is in the asymmetric hydrogenation of functionalized olefins, a cornerstone of industrial catalytic processes due to high efficiency and atom economy. sigmaaldrich.com Rhodium complexes of DuPHOS and BPE are extraordinarily effective catalysts for the highly enantioselective synthesis of α-amino acids, β-branched amino acids, and β-hydroxy esters. psu.edu For example, the (S,S)-(Et-DuPhos)-Rh catalyst system can achieve high regioselectivity and enantioselectivity (e.g., 99.3% ee for a key intermediate) in the hydrogenation of enamides. sigmaaldrich.com
In addition to hydrogenation, these ligands are employed in other critical transformations. Palladium-catalyzed asymmetric cross-coupling reactions, which form carbon-carbon and carbon-heteroatom bonds, represent a powerful method for synthesizing complex chiral molecules. nih.govmdpi.com Chiral phosphine ligands are crucial for inducing enantioselectivity in these processes. nih.gov For instance, palladium complexes of chiral phosphine-oxazoline ligands have been used in asymmetric allylic alkylation, achieving high yields and enantioselectivities. nih.govmdpi.com The development of ligands like SADPHOS, Ming-Phos, and others has expanded the scope of asymmetric cross-coupling to produce axially chiral biaryls, allenes, and P-stereogenic products with excellent results. nih.gov
Table 2: Performance of Phospholane-Based Ligands in Asymmetric Catalysis
| Reaction Type | Catalyst/Ligand System | Substrate Type | Result (Yield/Enantiomeric Excess) | Reference |
| Asymmetric Hydrogenation | Me-BPE-Rh | β,β-disubstituted α-enamide | 98.2% ee | psu.edu |
| Asymmetric Hydrogenation | (S,S)-(Et-DuPhos)-Rh | Enamide | >95% yield, 99.3% ee | sigmaaldrich.com |
| Asymmetric Allylic Alkylation | Pd / S,N-bidentate oxazoline (B21484) ferrocene (B1249389) ligand | 1,3-diphenylprop-2-enyl acetate | Quantitative yield, high ee | mdpi.com |
| Asymmetric 1,4-Diboration | Pt / OxaPhos Ligand | Diene | High enantioselectivity (up to 98% ee) | nih.gov |
| Asymmetric Suzuki-Miyaura Coupling | Pd / (S)-BisNap-Phos | Aryl halide and boronic acid | Good yields (up to 87%), high ee (up to 86%) | mdpi.com |
Emerging Research Frontiers and Future Perspectives
Development of Novel Synthetic Routes and Catalytic Pathways
The synthesis of phosphorus-containing heterocycles is a rapidly evolving field, with significant efforts directed toward creating more efficient, selective, and sustainable methods. nih.gov For cyclic phosphonium (B103445) ions like 2-Oxo-1,2-oxaphospholan-2-ium, emerging research is moving beyond traditional multi-step procedures towards more elegant and atom-economical strategies.
A key frontier is the development of novel cycloaddition reactions. researchgate.net The synthesis of related four-membered 2-halo-1,2λ5-oxaphosphetanes through the [2+2]-cycloaddition of P-haloylides with carbonyl compounds provides a template for potential new routes to five-membered rings. researchgate.net Researchers are exploring asymmetric catalysis to control the stereochemistry of these cyclizations, which is crucial for applications in chiral ligand synthesis. Another promising avenue involves metal-free, one-pot coupling reactions, such as the direct combination of functionalized phosphines with aldehydes, which has proven effective for other types of phosphonium salts. nih.govacs.org
In the realm of catalysis, the inherent Lewis acidity and unique coordination geometry of cationic phosphorus centers are being explored. d-nb.info These heterocycles are being investigated as catalysts or catalyst precursors in a variety of organic transformations. Their ability to mediate reactions showcases their potential in areas like drug synthesis and sustainable chemistry, with innovations focusing on metal-free methods to enhance efficiency. jgu.edu.in
| Synthetic Strategy | Description | Key Features | Potential Application for this compound |
| [4+1] Cycloaddition | Reaction of a diene-containing phosphorus species with a single-atom synthon. | High atom economy, potential for stereocontrol. | Synthesis of functionalized oxaphospholane rings from unsaturated phosphine (B1218219) precursors. |
| Intramolecular Cyclization | Ring-closing of a linear precursor containing both phosphorus and the required oxygen functionality. | Access to diverse derivatives based on precursor design. | A versatile route where a γ-hydroxyalkyl phosphine undergoes oxidation and subsequent cyclization. |
| Metal-Catalyzed Coupling | Use of transition metals (e.g., Nickel) to facilitate the formation of P-C or P-O bonds in the heterocyclic ring. | Mild reaction conditions, high functional group tolerance. | Catalytic formation of the oxaphospholane ring from halo-precursors. uef.fi |
| One-Pot Multi-Component Reactions | Combining multiple starting materials in a single reaction vessel to build the heterocyclic core. | High efficiency, reduced waste from intermediate purification steps. | A convergent synthesis involving a phosphine, an aldehyde, and an oxygen source. nih.gov |
Exploration of Undiscovered Reactivity and Transformational Potentials
While the fundamental reactivity of phosphonium salts is well-established, the specific behavior of constrained cyclic systems like this compound remains an area ripe for discovery. The ring strain and distinct electronic environment of the phosphorus cation are expected to unlock novel chemical transformations.
One of the most exciting frontiers is the study of intramolecular C-H activation. acs.org In related cationic phosphorus systems, the pronounced electrophilicity of the phosphorus center has been shown to facilitate the activation of otherwise inert C-H bonds, leading to unexpected cyclizations and rearrangements. nih.gov For this compound, this could lead to the development of new ring-expansion or ring-contraction methodologies.
The potential for the compound to act as a "P+" transfer agent is another area of interest. d-nb.info This reactivity would allow the phosphorus moiety to be transferred to other nucleophiles, opening pathways to new classes of organophosphorus compounds. The stability and reactivity of the cyclic structure can be fine-tuned by altering substituents on the ring, potentially leading to controlled ring-opening reactions that yield linear, functionalized phosphorus compounds. researchgate.net This balance between stability and reactivity is a key characteristic of non-benzenoid aromatic ions and provides a framework for exploring the transformational potential of this system. researchgate.net
| Potential Transformation | Description | Driving Force |
| Ring-Opening Polymerization (ROP) | The strained five-membered ring could be susceptible to ROP to form polyphosphoesters. researchgate.net | Release of ring strain. |
| Intramolecular C-H Activation | The electrophilic phosphorus center activates a C-H bond on a substituent, leading to new ring formation. acs.org | High π acidity of the cationic phosphorus center. |
| Reductive Ring Cleavage | Treatment with reducing agents could selectively cleave the P-O or P-C bonds. | Formation of more stable, lower-valent phosphorus species. |
| Nucleophilic Ring-Opening | Attack by strong nucleophiles at the phosphorus or adjacent carbon atoms, leading to functionalized linear products. | The electrophilic nature of the cationic ring. |
Advanced Mechanistic Insights into Cationic Phosphorus Heterocycles
A deeper understanding of reaction mechanisms is crucial for controlling the reactivity and designing new applications for this compound. Modern research combines advanced spectroscopic techniques with high-level computational studies to elucidate complex reaction pathways.
Low-temperature NMR spectroscopy has been instrumental in observing and characterizing transient intermediates in reactions involving related phosphorus heterocycles, such as 2-halo-1,2λ5-oxaphosphetanes. researchgate.net This experimental approach allows for the direct observation of species that exist for only fractions of a second at room temperature, providing invaluable data on reaction coordinates.
These experimental findings are increasingly complemented by Density Functional Theory (DFT) calculations. acs.orgnih.gov Computational studies can map out entire potential energy surfaces for a reaction, identifying transition states and intermediates that are difficult or impossible to detect experimentally. iaea.org For instance, DFT studies on related systems have revealed that C-H activation proceeds via an iminium intermediate formed by a hydride transfer, a mechanism that was not intuitively obvious. acs.org Such computational insights help explain the selectivity of reactions and guide the design of new, more efficient synthetic processes. The combination of these methods is key to understanding factors like ion-pairing, hydrogen-bonding, and radical pathways that can influence the behavior of phosphonium salts. jgu.edu.in
Integration into New Synthetic Methodologies for Specialty Chemicals
The ultimate goal of fundamental research into compounds like this compound is their integration into practical synthetic methodologies for producing high-value specialty chemicals. Phosphorus heterocycles are already recognized as important building blocks and pharmacophores in medicinal chemistry and materials science. researchgate.netumsl.edu
The unique reactivity of this cationic heterocycle makes it a potentially valuable intermediate. For example, its controlled ring-opening could provide access to novel phosphinate esters or phosphonic acids with specific functionalities that are difficult to synthesize by other means. These products could serve as precursors for flame retardants, plasticizers, or biologically active molecules. uef.fi
Furthermore, the integration of the rigid, chiral scaffold of this compound derivatives into larger molecular architectures is a promising strategy for the development of new chiral ligands for asymmetric catalysis. nih.gov The well-defined geometry of the heterocycle can impart a high degree of stereocontrol in metal-catalyzed reactions. There is also growing interest in using such phosphonium salt derivatives as key intermediates in the synthesis of phosphorus-containing polycyclic aromatic hydrocarbons (P-PAHs), a class of materials with interesting optoelectronic properties. researcher.life
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
